

# chemical structure and properties of Nemonoxacin malate

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## Compound of Interest

Compound Name: Nemonoxacin malate

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## Nemonoxacin Malate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] It is particularly potent against drug-resistant bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin-resistant *Streptococcus pneumoniae*. [1][4] Developed to overcome some of the limitations of earlier fluoroquinolones, its unique chemical structure contributes to a favorable efficacy and safety profile.[1][5] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Nemonoxacin malate**.

### Chemical Structure and Physicochemical Properties

Nemonoxacin is distinguished from traditional fluoroquinolones by the absence of a fluorine atom at the C-6 position of the quinolone nucleus, a modification that may reduce certain side effects.[1][5] Key structural features include a C-8 methoxy group, which enhances its activity against Gram-positive bacteria by targeting both DNA gyrase and topoisomerase IV, and a

substituted (3S,5S)-3-amino-5-methylpiperidin-1-yl group at the C-7 position.[6][7] The drug is formulated as a malate salt to improve its pharmaceutical properties.[5]

## Chemical Structure

- **Nemonoxacin (Free Base)**
  - IUPAC Name: 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid[8]
  - Chemical Formula:  $C_{20}H_{25}N_3O_4$ [6][8]
  - SMILES: C[C@H]1C--INVALID-LINK--N[8]
- **Nemonoxacin Malate**
  - Chemical Formula:  $C_{20}H_{25}N_3O_4 \cdot C_4H_6O_5$ [9] (Note: Some sources indicate a monohydrate with the formula  $C_{20}H_{25}N_3O_4 \cdot C_4H_6O_5 \cdot H_2O$ [5])

## Physicochemical Properties

The following table summarizes the key physicochemical properties of Nemonoxacin and its malate salt.

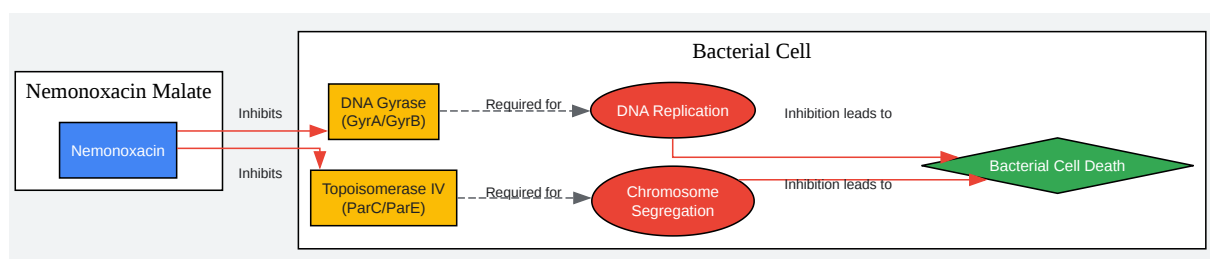
| Property                | Value        | Reference(s) |
|-------------------------|--------------|--------------|
| Nemonoxacin (Free Base) |              |              |
| Molecular Weight        | 371.43 g/mol | [8][10]      |
| Appearance              | White Solid  | [10][11]     |
| Nemonoxacin Malate      |              |              |
| Molecular Weight        | 505.52 g/mol | [12][13]     |
| CAS Number              | 951163-60-3  | [3][12]      |
| Appearance              | Solid        | [12]         |

## Mechanism of Action

Nemonoxacin exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][14] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

- **Inhibition of DNA Gyrase:** This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. Nemonoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[14]
- **Inhibition of Topoisomerase IV:** This enzyme is crucial for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Nemonoxacin prevents proper segregation of replicated DNA, thus halting bacterial cell division.[14]

This dual inhibition is particularly effective against Gram-positive bacteria and is thought to contribute to a lower propensity for resistance development compared to other quinolones.[1][15]



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Nemonoxacin's dual-inhibition mechanism of action.

## Pharmacokinetics

Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed after oral administration, with a long elimination half-life that supports a once-daily dosing regimen.<sup>[6][16]</sup>

## Human Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from studies in healthy volunteers.

| Parameter                    | Oral Administration | Intravenous Administration | Reference(s)       |
|------------------------------|---------------------|----------------------------|--------------------|
| Dose                         | 500 mg              | 750 mg                     | 500 mg             |
| C <sub>max</sub> (mg/L)      | 4.47 ± 0.94         | 6.07 ± 1.25                | 7.97 ± 1.34        |
| T <sub>max</sub> (h)         | 1-2                 | 1-2                        | -                  |
| AUC <sub>0-24</sub> (mg·h/L) | 40.46 ± 9.52        | 54.17 ± 12.10              | 46.92 ± 7.64       |
| t <sub>1/2</sub> (h)         | >10                 | >10                        | >10                |
| Oral Bioavailability         | ~100%               | ~100%                      | -                  |
| Plasma Protein Binding       | ~16%                | ~16%                       | ~16%               |
| Renal Excretion (% of dose)  | 60-75% (unchanged)  | 60-75% (unchanged)         | 60-75% (unchanged) |

## Animal Pharmacokinetic Parameters (Murine Model)

Pharmacokinetic data from a neutropenic murine lung infection model following subcutaneous administration.

| Parameter                    | 2.5 mg/kg | 10 mg/kg | 40 mg/kg | 80 mg/kg | Reference(s)                              |
|------------------------------|-----------|----------|----------|----------|---|
| C <sub>max</sub> (mg/L)      | 0.56      | -        | -        | 7.32     | <a href="#">[17]</a> <a href="#">[18]</a> |
| AUC <sub>0-24</sub> (mg·h/L) | 0.67      | -        | -        | 26.10    | <a href="#">[17]</a> <a href="#">[18]</a> |
| t <sub>1/2</sub> (h)         | 0.8-1.4   | 0.8-1.4  | 0.8-1.4  | 0.8-1.4  | <a href="#">[17]</a> <a href="#">[18]</a> |
| ELF Penetration Ratio        | 1.40      | 1.40     | 1.40     | 1.40     | <a href="#">[19]</a>                      |

C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach C<sub>max</sub>; AUC<sub>0-24</sub>: Area under the concentration-time curve from 0 to 24 hours; t<sub>1/2</sub>: Elimination half-life; ELF: Epithelial lining fluid.

## Pharmacodynamics and In Vitro Activity

Nemonoxacin demonstrates potent in vitro activity against a wide range of clinically relevant pathogens.[\[15\]](#) Its efficacy is best predicted by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC<sub>0-24</sub>/MIC).[\[17\]](#)[\[19\]](#) In a murine lung infection model, fAUC<sub>0-24</sub>/MIC values of 8.6, 23.2, and 44.4 were associated with bacteriostatic, 1-log<sub>10</sub>, and 2-log<sub>10</sub> CFU reduction of *S. pneumoniae*, respectively.[\[17\]](#)[\[19\]](#)

## In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nemonoxacin against various bacterial isolates.

| Organism                     | Subgroup               | Nemonoxacin<br>MIC <sub>90</sub> (µg/mL) | Reference(s) |
|------------------------------|------------------------|--|--------------|
| Staphylococcus aureus        | MSSA                   | ≤0.03 - 0.12                             | [4][20]      |
| MRSA (Community-Acquired)    | 0.06 - 0.5             | [2][4][20]                               |              |
| MRSA (Hospital-Acquired)     | 4                      | [4]                                      |              |
| Ciprofloxacin-resistant MRSA | 1                      | [20]                                     |              |
| Streptococcus pneumoniae     | Penicillin-Susceptible | 0.015 - 0.06                             | [4][20]      |
| Penicillin-Resistant         | 0.03                   | [4]                                      |              |
| All Invasive Isolates        | 0.06                   | [20]                                     |              |
| Enterococcus faecalis        | All Isolates           | 1  | [4]          |
| Chlamydia trachomatis        | All Isolates           | 0.06                                     |              |
| Chlamydia pneumoniae         | All Isolates           | 0.06                                     | [2]          |
| Helicobacter pylori          | All Isolates           | 0.25                                     | [15]         |

MSSA: Methicillin-Susceptible *Staphylococcus aureus*; MRSA: Methicillin-Resistant *Staphylococcus aureus*.

## Experimental Protocols

This section provides an overview of key methodologies used in the evaluation of Nemonoxacin.

### In Vitro Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) of Nemonoxacin is determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[1\]](#)[\[15\]](#)

- Preparation of Nemonoxacin Stock: **Nemonoxacin malate** powder is solubilized according to the manufacturer's instructions to create a high-concentration stock solution.
- Serial Dilution: A two-fold serial dilution of the Nemonoxacin stock is performed in cation-adjusted Mueller-Hinton broth within 96-well microdilution plates to achieve a range of final concentrations. For fastidious organisms like *S. pneumoniae*, the broth is supplemented with 5% lysed horse blood.[\[1\]](#)
- Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Inoculation and Incubation: The microdilution plates are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of Nemonoxacin that completely inhibits visible bacterial growth.

## Pharmacokinetic Analysis: HPLC-Fluorescence Assay

A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is used for the quantification of Nemonoxacin in biological matrices like plasma and bile.[\[9\]](#)[\[14\]](#)

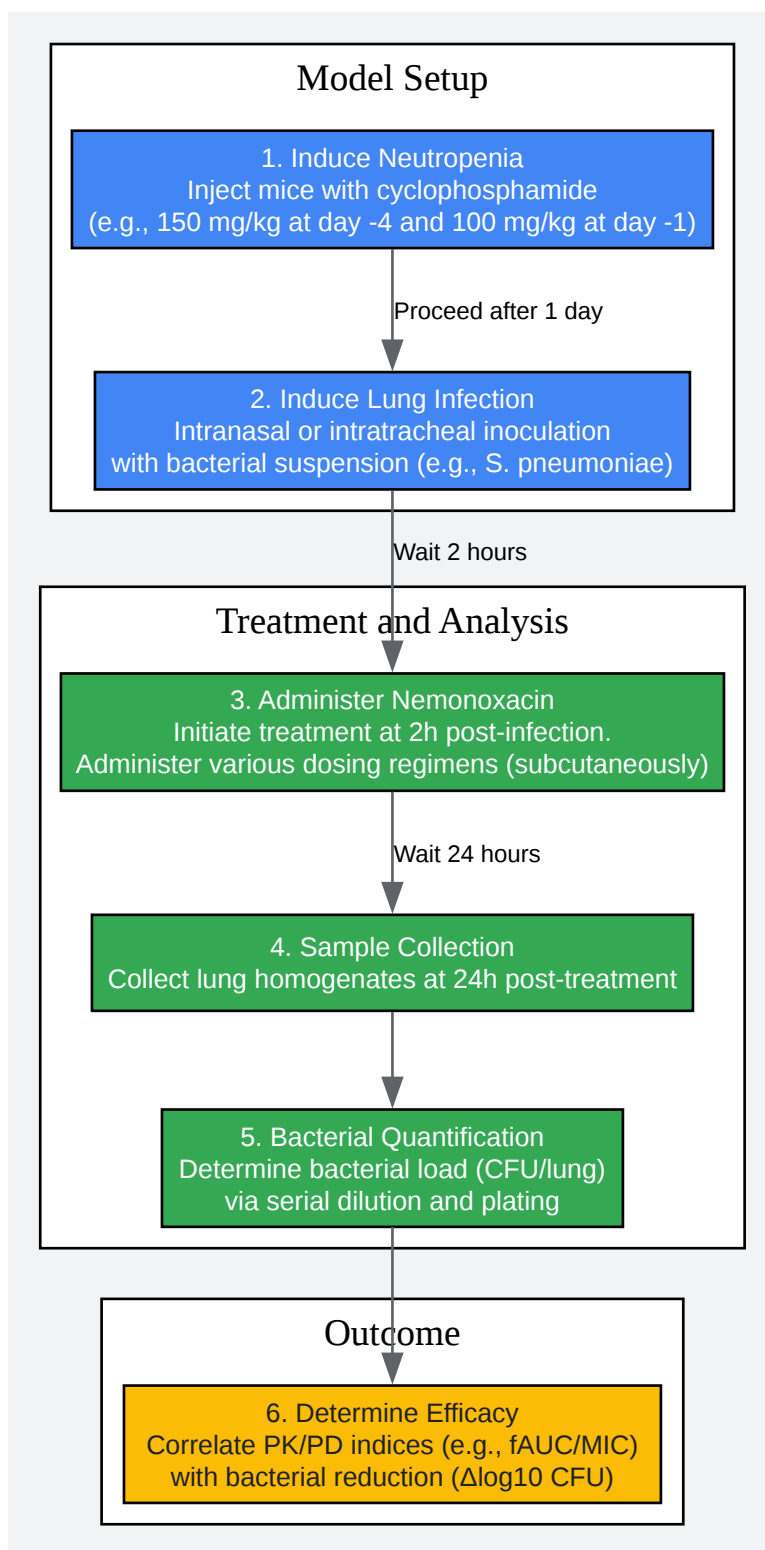
- Sample Preparation (Plasma): Nemonoxacin and an internal standard (e.g., gatifloxacin) are extracted from 50 µL of plasma using a liquid-liquid extraction with an ethyl acetate-isopropanol (70/30, v/v) mixture.[\[9\]](#)[\[14\]](#)
- Sample Preparation (Bile): Bile samples (10 µL) are prepared by direct dilution with the mobile phase buffer.[\[9\]](#)[\[14\]](#)
- Chromatographic Separation:

- Column: C6-phenyl column (5  $\mu$ m, 25 cm  $\times$  4.6 mm i.d.).[\[9\]](#)[\[14\]](#)
- Mobile Phase: A mixture of methanol and 50 mM potassium dihydrogen phosphate containing 0.5% (v/v) triethylamine (pH 7.5). The ratio is adjusted for plasma (45/55 v/v) and bile (35/65 v/v) samples.[\[9\]](#)[\[14\]](#)
- Flow Rate: 1 mL/min.[\[9\]](#)[\[14\]](#)
- Temperature: 30°C.[\[9\]](#)[\[14\]](#)
- Detection: Fluorescence is measured at an emission wavelength of 465 nm with an excitation wavelength of 285 nm.[\[9\]](#)[\[14\]](#)
- Quantification: A calibration curve is generated using spiked matrix standards. The lower limit of quantification is 5 ng/mL in plasma and 100 ng/mL in bile.[\[9\]](#)[\[14\]](#)

## In Vivo Efficacy: Neutropenic Murine Lung Infection Model

This model is used to evaluate the in vivo efficacy of Nemonoxacin and determine key pharmacodynamic parameters.[\[15\]](#)





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Workflow for the neutropenic murine lung infection model.

## Conclusion

**Nemonoxacin malate** is a promising non-fluorinated quinolone with a potent dual-targeting mechanism of action and a broad spectrum of antibacterial activity, particularly against resistant Gram-positive pathogens. Its favorable pharmacokinetic profile supports convenient dosing regimens. The data and protocols summarized in this guide provide a valuable technical resource for researchers and professionals involved in the ongoing study and development of novel antimicrobial agents.

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